molecular formula C22H18N4O6 B11102621 4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate

4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11102621
M. Wt: 434.4 g/mol
InChI Key: SNVLAOAKFYWCNH-UHFFFAOYSA-N
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Description

4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, an imino group, and a dinitrobenzoate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE typically involves a multi-step process. One common method includes the formation of a Schiff base through the condensation of 4-(dimethylamino)benzaldehyde with an appropriate amine. This intermediate is then reacted with 3,5-dinitrobenzoic acid or its derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Corresponding oxides or nitro compounds.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino and imino groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biochemical pathways. The dinitrobenzoate moiety may contribute to its reactivity and interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C22H18N4O6/c1-24(2)18-7-5-17(6-8-18)23-14-15-3-9-21(10-4-15)32-22(27)16-11-19(25(28)29)13-20(12-16)26(30)31/h3-14H,1-2H3

InChI Key

SNVLAOAKFYWCNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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